molecular formula C9H11F3O4 B1587755 Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate CAS No. 571-55-1

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Cat. No.: B1587755
CAS No.: 571-55-1
M. Wt: 240.18 g/mol
InChI Key: XNGGOXOLHQANRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate is an organic compound that belongs to the class of fluorinated esters. . This compound is particularly interesting due to its trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and metabolic stability.

Preparation Methods

The synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate typically involves the reaction of ethyl 4-chloro-4,4-difluoro-3-oxobutanoate with ethyl orthoformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl orthoformate to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, bases like sodium ethoxide, and oxidizing or reducing agents. Major products formed from these reactions include various fluorinated derivatives and heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing intermediates and transition states. Molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGGOXOLHQANRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199131
Record name Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-55-1
Record name Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl 4,4,4-trifluoroacetoacetate (46 g, 0.25 mol) triethyl orthoformate (74 g, 0.50 mol) and Ac2O (77 g, 0.75 mol) was heated at 120-140° C. for 7 h. The mixture was concentrated and distilled to give the title compound in a 98% yield (58.6 g); b.p. 80-90° C., 1.5 mm/Hg.
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
77 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

In a 500 ml four-necked flask with stirrer, 78.3 g (0.425 mol) of trifluoroacetoacetate ethyl-(4,4,4-trifluoro)-3-oxobutyrate, 103.3 g (0.638 mol) of triethyl orthoformate and 130.0 g (1.275 mol) of acetic anhydride were mixed and heated at 120° C. for 6 hours. Then, at atmospheric pressure, initially the low-boiling components were removed and the product was then distilled under reduced pressure over a column. This gave 91.8 g (yield 90%) of the title compound as a colorless liquid of a purity>98%.
Name
trifluoroacetoacetate ethyl-(4,4,4-trifluoro)-3-oxobutyrate
Quantity
78.3 g
Type
reactant
Reaction Step One
Quantity
103.3 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

The acetic anhydride (367.6 g, 3.6 moles) is heated to 100-105° C., to which a mixture of crude ethyl trifluoroacetoacetate (˜0.96 mole) and triethyl orthoformate (266.8 g, 1.8 moles) is added drop-wise. The reaction mixture is kept at 100-105° C. for 6 hours. The reaction mixture is cooled to 60-70° C. and then concentrated under vacuum to remove excess acetic anhydride, triethyl orthoformate, and generated ethyl acetate. A pale brown liquid (194.6 g) is obtained. The yield of two steps is 81%.
Quantity
367.6 g
Type
reactant
Reaction Step One
Quantity
0.96 mol
Type
reactant
Reaction Step Two
Quantity
266.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.